
N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide hydrochloride
描述
N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide hydrochloride, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural substances in the body that regulate various physiological functions. URB597 has been studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and depression.
作用机制
N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide hydrochloride works by inhibiting FAAH, which is an enzyme that breaks down endocannabinoids. This leads to an increase in endocannabinoid levels in the brain, which can produce various physiological effects. Endocannabinoids are known to regulate pain, anxiety, mood, appetite, and other physiological functions. This compound has been shown to produce analgesic and anxiolytic effects in animal models, which is thought to be due to the increase in endocannabinoid levels.
Biochemical and Physiological Effects
This compound has been shown to produce various biochemical and physiological effects. It has been shown to increase levels of endocannabinoids in the brain, which can produce analgesic and anxiolytic effects. This compound has also been shown to reduce inflammation and oxidative stress in animal models, which may have implications for the treatment of various diseases. Additionally, this compound has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide hydrochloride in lab experiments is its selectivity for FAAH. This allows for the specific modulation of endocannabinoid levels, which can be useful in studying the role of endocannabinoids in various physiological functions. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using this compound is its short half-life, which may require frequent dosing in experiments. Additionally, this compound has been shown to be metabolized by other enzymes in addition to FAAH, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide hydrochloride. One area of research is the potential use of this compound in the treatment of pain, anxiety, and depression in humans. Clinical trials are currently underway to investigate the safety and efficacy of this compound in humans. Another area of research is the potential use of this compound in the treatment of addiction. Animal studies have shown promising results, and further research is needed to determine the potential therapeutic applications in humans. Additionally, this compound may have potential applications in the treatment of neurodegenerative diseases, as endocannabinoids have been shown to have neuroprotective effects.
科学研究应用
N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and depression. It has been shown to increase levels of endocannabinoids in the brain, which can produce analgesic and anxiolytic effects. This compound has also been studied for its potential use in the treatment of addiction, as endocannabinoids play a role in reward and motivation pathways in the brain. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, as endocannabinoids have been shown to have neuroprotective effects.
属性
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-3-pyrrolidin-1-ylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O.ClH/c19-16(8-11-18-9-1-2-10-18)17-15-7-6-13-4-3-5-14(13)12-15;/h6-7,12H,1-5,8-11H2,(H,17,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWOTHIKDUFRSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)NC2=CC3=C(CCC3)C=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-benzoyl-2-(3-methoxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3945152.png)
![4-(4-bromophenyl)-N,N-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxamide](/img/structure/B3945156.png)
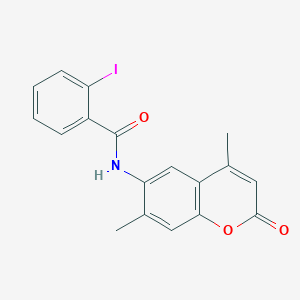
![methyl 4-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B3945163.png)
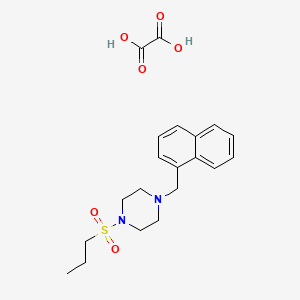
![2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B3945172.png)
![3-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B3945180.png)
![N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B3945184.png)
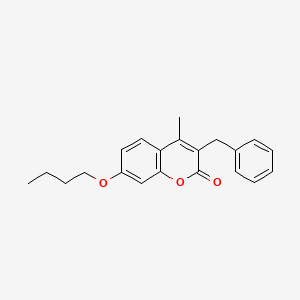
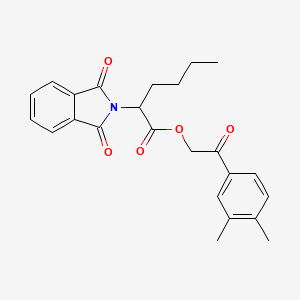
![4-[(2-aminoethyl)amino]-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide](/img/structure/B3945194.png)
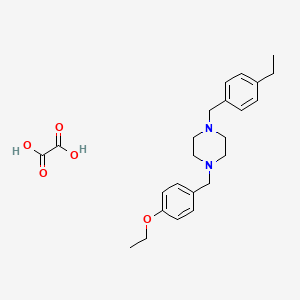
![N-(tert-butyl)-3,5-bis{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B3945223.png)